(S)-Methyl 2-amino-3-cyclobutylpropanoate HCl
CAS No.:
Cat. No.: VC13621008
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO2 |
|---|---|
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-cyclobutylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |
| Standard InChI Key | OIIWGMFNFPCAEB-FJXQXJEOSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1CCC1)N.Cl |
| SMILES | COC(=O)C(CC1CCC1)N.Cl |
| Canonical SMILES | COC(=O)C(CC1CCC1)N.Cl |
Introduction
Structural and Chemical Identity
The compound features a cyclobutyl group attached to the β-carbon of a propanoate ester, with an amino group at the α-position. The (S)-configuration at the α-carbon is critical for its stereospecific interactions in biological systems. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (2S)-2-amino-3-cyclobutylpropanoate hydrochloride | |
| CAS Number | 1251903-81-7 | |
| Molecular Formula | ||
| SMILES | O=C(OC)C@@HCC1CCC1.[H]Cl | |
| Melting Point | Not explicitly reported; analogs suggest 92–94°C |
The cyclobutyl ring introduces steric strain, influencing reactivity and conformational stability .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves esterification of 3-amino-3-cyclobutylpropanoic acid followed by hydrochlorination. A representative method includes:
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Esterification: Reacting the carboxylic acid with methanol under acidic conditions.
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Salt Formation: Treating the free base with hydrochloric acid in polar solvents (e.g., ethanol or dioxane) .
Table 1: Optimization of Synthesis Conditions
Structural Confirmation
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¹H-NMR: Cyclobutyl protons appear as multiplet signals at δ 1.0–3.0 ppm, while the methyl ester resonates as a singlet at δ 3.7–3.9 ppm .
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IR Spectroscopy: Stretching vibrations for (2500–3000 cm⁻¹) and ester (1720–1750 cm⁻¹) confirm salt formation .
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Mass Spectrometry: Molecular ion peaks align with (m/z 193.67) .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar solvents (e.g., methanol, ethanol) but insoluble in non-polar solvents. Stability studies recommend storage at room temperature in anhydrous conditions to prevent hydrolysis .
Table 2: Key Physicochemical Data
Applications in Pharmaceutical Research
Apelin Receptor Modulators
(S)-Methyl 2-amino-3-cyclobutylpropanoate HCl is a key intermediate in synthesizing benzimidazolecarboxylic acid derivatives, which act as apelin receptor (APJ) modulators. These compounds show promise in treating cardiovascular diseases and metabolic disorders .
Influenza Virus Inhibitors
Patent WO2013019828A1 highlights its role in developing inhibitors of influenza virus replication. The cyclobutyl group enhances binding affinity to viral neuraminidase .
Enzyme Interaction Studies
The compound’s stereochemistry makes it valuable for studying enzyme-substrate interactions, particularly in amino acid-processing enzymes like transaminases .
| GHS Code | Hazard | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315/H319 | Causes skin/eye irritation | Use protective gloves and goggles |
Recent Advances and Future Directions
Recent studies focus on optimizing stereochemical outcomes during synthesis. Chiral catalysts (e.g., (R)-BINAP) improve enantiomeric excess (ee >99%) . Future research may explore its utility in targeted drug delivery systems and enzyme engineering.
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